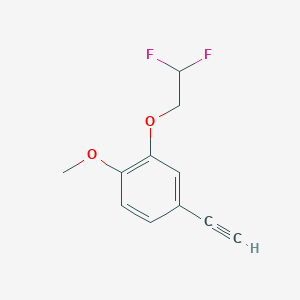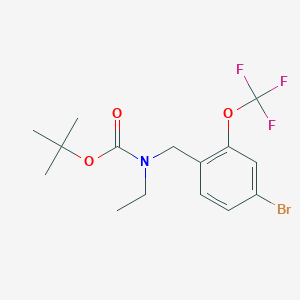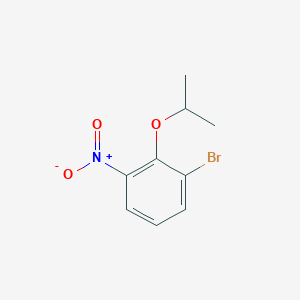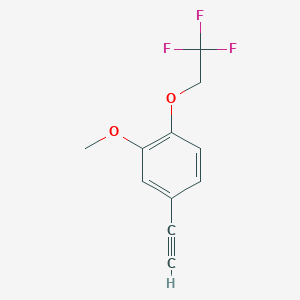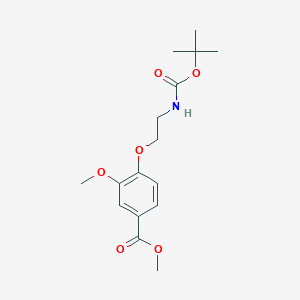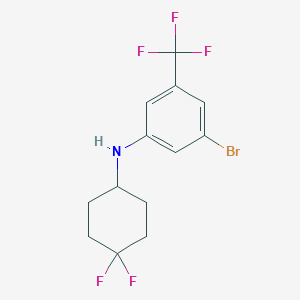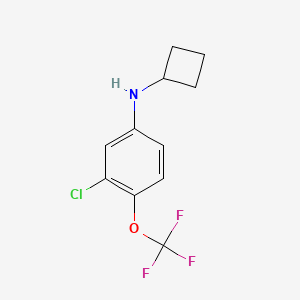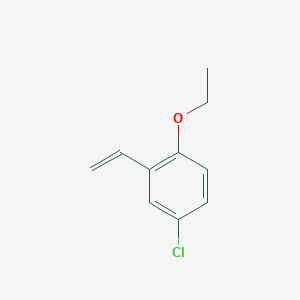
4-Chloro-1-ethoxy-2-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-ethoxy-2-vinylbenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethoxy group at the first position, and a vinyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethoxy-2-vinylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:
Starting Material: The synthesis begins with 4-chlorophenol.
Ethoxylation: The 4-chlorophenol undergoes an ethoxylation reaction to introduce the ethoxy group at the first position. This can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.
Vinylation: The ethoxylated product is then subjected to a vinylation reaction. This can be done using vinyl magnesium bromide in a Grignard reaction to introduce the vinyl group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-Chloro-1-ethoxy-2-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Major Products
Substitution: Products like 4-amino-1-ethoxy-2-vinylbenzene.
Oxidation: Products like 4-chloro-1-ethoxy-2-vinylbenzaldehyde.
Addition: Products like 4-chloro-1-ethoxy-2-(2-bromoethyl)benzene.
科学研究应用
4-Chloro-1-ethoxy-2-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and copolymers with specific properties.
Pharmaceuticals: It may be used in the development of new drugs or as a building block in medicinal chemistry.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals such as herbicides or pesticides.
作用机制
The mechanism of action of 4-Chloro-1-ethoxy-2-vinylbenzene in chemical reactions typically involves the following steps:
Electrophilic Attack: The electrophile attacks the benzene ring, forming a sigma complex.
Formation of Intermediate: A positively charged benzenonium intermediate is formed.
Deprotonation: The intermediate loses a proton, regenerating the aromatic system and forming the final product.
相似化合物的比较
Similar Compounds
4-Chloro-1-methoxy-2-vinylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-1-ethoxy-2-vinylbenzene: Similar structure but with a bromine atom instead of a chlorine atom.
4-Chloro-1-ethoxy-2-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
4-Chloro-1-ethoxy-2-vinylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both an electron-withdrawing chlorine atom and an electron-donating ethoxy group can influence the compound’s reactivity in electrophilic and nucleophilic reactions.
属性
IUPAC Name |
4-chloro-2-ethenyl-1-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSMGUWLZSWKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
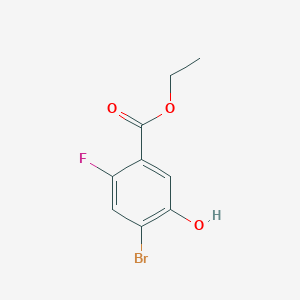

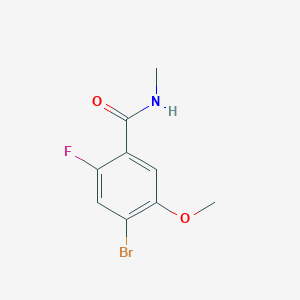
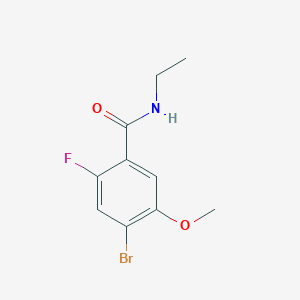
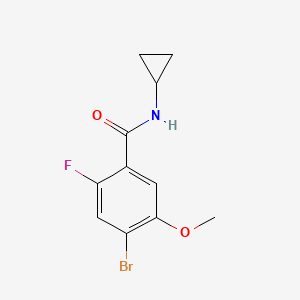
![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)
